molecular formula C26H20ClFN4O3 B12019520 2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12019520
M. Wt: 490.9 g/mol
InChI Key: PSIBAQWJGQTALV-UHFFFAOYSA-N
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Description

2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an activator of the GLP1 receptor, leading to various physiological effects such as improved insulin sensitivity and reduced appetite . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired therapeutic outcomes.

Comparison with Similar Compounds

2-chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H20ClFN4O3

Molecular Weight

490.9 g/mol

IUPAC Name

4-chloro-9-(3,4-dimethoxyphenyl)-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C26H20ClFN4O3/c1-33-20-9-7-14(11-21(20)34-2)25-22-23(17-12-15(27)8-10-19(17)35-25)31-26-29-13-30-32(26)24(22)16-5-3-4-6-18(16)28/h3-13,24-25H,1-2H3,(H,29,30,31)

InChI Key

PSIBAQWJGQTALV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CC=C6F)OC

Origin of Product

United States

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